![molecular formula C19H17FN2O5S B2701797 (E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 955813-70-4](/img/structure/B2701797.png)
(E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It has a benzene ring fused to a thiazole ring, which contains a sulfur and a nitrogen atom. The compound also contains a fluorine atom and two methoxy groups attached to the benzene ring .
Molecular Structure Analysis
The compound’s structure includes a benzo[d]thiazole core, which is a planar, aromatic system. This could potentially allow for π-π stacking interactions in the solid state or when interacting with other molecules .Chemical Reactions Analysis
Benzo[d]thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the fluorine atom and the methoxy groups could affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications
GPIIb/IIIa Integrin Antagonists Development This compound is related to a class of molecules explored for their potential as GPIIb/IIIa integrin antagonists, which are significant in the development of treatments for thrombotic diseases. A study by Hayashi et al. (1998) discussed a compound with a similar structure, emphasizing its potential in antithrombotic treatment, particularly in the acute phase. This type of research is crucial for developing new medications for heart attacks and stroke prevention (Hayashi et al., 1998).
Antipsychotic Drug Development Research by Wise et al. (1987) into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share structural similarities with the specified compound, revealed their potential as antipsychotic agents. This study highlighted the significance of such compounds in developing treatments for psychiatric disorders, including schizophrenia (Wise et al., 1987).
Aldose Reductase Inhibitors for Diabetic Complications Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives related to the compound and evaluated them as aldose reductase inhibitors. These compounds are essential in researching novel drugs for diabetic complications, a major health concern worldwide (Ali et al., 2012).
Antimicrobial Activities A study by Mishra et al. (2019) on benzothiazole-imino-benzoic acid compounds, which are structurally related, demonstrated significant antimicrobial activity against various bacterial strains. This research is vital for developing new antibiotics, especially in the era of increasing antibiotic resistance (Mishra et al., 2019).
N-Heterocyclic Carbene Catalysis in Organic Synthesis Research by Grasa et al. (2002) explored N-heterocyclic carbenes, akin to the compound of interest, as catalysts in organic synthesis, particularly in transesterification reactions. This type of research is instrumental in developing more efficient and environmentally friendly synthetic methods in chemistry (Grasa et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[2-(2,5-dimethoxybenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5S/c1-25-11-7-8-14(26-2)12(9-11)18(24)21-19-22(10-16(23)27-3)17-13(20)5-4-6-15(17)28-19/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYFPMMDWMANJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate |
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